2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that features a combination of aromatic rings, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the pyrrolidine ring: This step involves the nucleophilic substitution of a halogenated pyridazine intermediate with pyrrolidine.
Coupling with 4-methoxyphenylacetic acid: The final step involves the coupling of the pyridazine intermediate with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)dihydropyridazin-3-yl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Research: It can be used as a probe to study the function of specific enzymes or receptors.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, modulating their activity. The pyridazine and pyrrolidine rings play a crucial role in binding affinity and specificity, while the methoxyphenyl group may enhance its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- 2-(4-hydroxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- 2-(4-methoxyphenyl)-N-(3-(6-(pyrrolidin-1-yl)dihydropyridazin-3-yl)phenyl)acetamide
Uniqueness
This compound is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. Its methoxy group, pyridazine ring, and pyrrolidine ring collectively contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-9-7-17(8-10-20)15-23(28)24-19-6-4-5-18(16-19)21-11-12-22(26-25-21)27-13-2-3-14-27/h4-12,16H,2-3,13-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXVHMPUSTZWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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